4-Methyl-1H-Indazol-3-carbaldehyd

Übersicht

Beschreibung

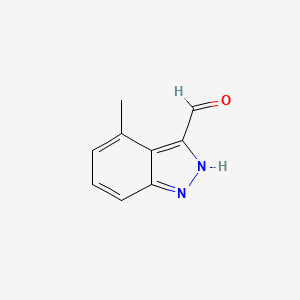

4-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a methyl group at the 4-position and an aldehyde group at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Research

One of the most significant applications of 4-methyl-1H-indazole-3-carbaldehyde is in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit key proteins involved in cancer progression. For instance, a study focused on bromodomain-containing protein 4 (BRD4), which is implicated in several cancers. Compounds derived from indazole structures demonstrated strong inhibitory effects on BRD4 and showed potential for further development as anticancer therapeutics .

Mechanism of Action

The mechanism often involves the inhibition of specific pathways that promote tumor growth. For example, compounds derived from 4-methyl-1H-indazole-3-carbaldehyde have been shown to suppress the expression of oncogenes like c-Myc, which is regulated by BRD4 . This highlights the compound's potential as a lead structure for new cancer therapies.

Agrochemical Applications

Development of Pesticides

In agrochemical research, 4-methyl-1H-indazole-3-carbaldehyde is utilized in the formulation of novel pesticides and herbicides. Its derivatives have been explored for their efficacy in enhancing crop protection against pests and diseases. The compound’s structural features allow for modifications that can improve biological activity against various agricultural threats .

Material Science

Synthesis of Novel Materials

The compound is also investigated for its utility in material science, particularly in synthesizing polymers and coatings with unique properties. The indazole ring system provides a versatile scaffold that can be modified to create materials with desirable mechanical and thermal properties .

Biochemical Research

Enzyme Interaction Studies

In biochemical studies, 4-methyl-1H-indazole-3-carbaldehyde plays a role in understanding enzyme interactions and mechanisms. Its ability to act as a biochemical probe allows researchers to explore enzyme functions and develop inhibitors that can lead to new drug discoveries .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceuticals | Anticancer Agents | Inhibits BRD4; suppresses oncogenes like c-Myc |

| Agrochemicals | Pesticide Development | Enhances crop protection; effective against pests |

| Material Science | Novel Materials | Synthesis of polymers and coatings with unique properties |

| Biochemical Research | Enzyme Interaction Studies | Probes enzyme functions; aids in drug discovery |

Case Studies

-

Anticancer Activity Evaluation

A study evaluated a series of indazole derivatives for their anticancer activity against cell lines such as HCT-116 and MDA-MB-231. The results showed moderate to strong activity, indicating the potential for these compounds to be developed into therapeutic agents . -

Pesticide Efficacy

In another study focused on agrochemical applications, derivatives of 4-methyl-1H-indazole-3-carbaldehyde were tested for their effectiveness as herbicides. The results indicated significant improvements in crop yield when applied against common agricultural pests .

Wirkmechanismus

Target of Action

Indazole-containing compounds have been known to target a variety of enzymes and receptors, playing a significant role in various biological processes .

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and modulate the activity of their targets, leading to changes in cellular functions .

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biochemical pathways, influencing various downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Indazole derivatives have been known to exhibit a variety of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

Biochemische Analyse

Biochemical Properties

4-Methyl-1H-indazole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures

Cellular Effects

Indazole derivatives, including 4-Methyl-1H-indazole-3-carbaldehyde, have shown various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Indazole derivatives are known to exhibit their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indazole-3-carbaldehyde typically involves the functionalization of the indazole ring. One common method is the nitrosation of indoles, followed by reduction and subsequent functional group transformations . Another approach involves the direct metalation of the indazole ring, followed by formylation . These methods often require specific reaction conditions, such as the use of strong bases or metal catalysts, to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of 4-Methyl-1H-indazole-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed:

Oxidation: 4-Methyl-1H-indazole-3-carboxylic acid.

Reduction: 4-Methyl-1H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-3-carbaldehyde: Lacks the methyl group at the 4-position, resulting in different reactivity and biological activity.

4-Methyl-1H-indazole-3-carboxylic acid: An oxidized form of 4-Methyl-1H-indazole-3-carbaldehyde with distinct chemical properties.

4-Methyl-1H-indazole-3-methanol: A reduced form of the compound with different functional group reactivity.

Uniqueness: 4-Methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules .

Biologische Aktivität

4-Methyl-1H-indazole-3-carbaldehyde is a derivative of indazole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

4-Methyl-1H-indazole-3-carbaldehyde features a methyl group at the 4-position of the indazole ring and an aldehyde functional group at the 3-position. This structural configuration contributes to its reactivity and interaction with various biological targets.

| Compound Name | Structural Features |

|---|---|

| 4-Methyl-1H-indazole-3-carbaldehyde | Methyl group at position 4, aldehyde at position 3 |

The mechanism of action for 4-Methyl-1H-indazole-3-carbaldehyde involves its interaction with specific enzymes and receptors within biological systems. Research indicates that it may act as an inhibitor or modulator of certain kinases, which are essential in regulating cell signaling pathways. These interactions can lead to various biochemical responses, including apoptosis in cancer cells.

Anticancer Activity

Studies have demonstrated that 4-Methyl-1H-indazole-3-carbaldehyde possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. For instance, one study reported that derivatives of indazole, including this compound, significantly suppressed migration and invasion in MDA-MB-231 breast cancer cells by downregulating Snail expression without affecting overall tumor growth .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Research indicates that it has potential efficacy against both Gram-positive and Gram-negative bacteria. For example, similar indazole derivatives have been reported to demonstrate bactericidal effects by inhibiting protein synthesis pathways .

Enzyme Inhibition

4-Methyl-1H-indazole-3-carbaldehyde has been identified as a potential inhibitor of specific kinases, particularly PAK1 (p21-activated kinase 1), which plays a crucial role in cancer cell signaling and metastasis. Structure-activity relationship (SAR) studies suggest that modifications to the indazole scaffold can enhance selectivity and potency against PAK1 .

Study on Anticancer Effects

A recent study focused on the synthesis and evaluation of indazole derivatives, including 4-Methyl-1H-indazole-3-carbaldehyde, as PAK1 inhibitors. The results indicated that these compounds could significantly reduce cancer cell migration and invasion while exhibiting low toxicity towards normal cells .

Antimicrobial Efficacy

In another investigation, derivatives similar to 4-Methyl-1H-indazole-3-carbaldehyde were tested for their antimicrobial properties against various bacterial strains. The study found that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating their potential as novel antimicrobial agents .

Eigenschaften

IUPAC Name |

4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSFCZVZLYMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610282 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-88-7 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.